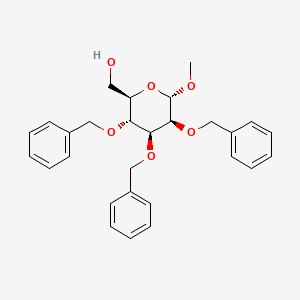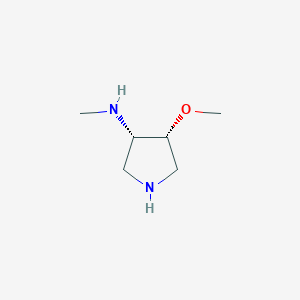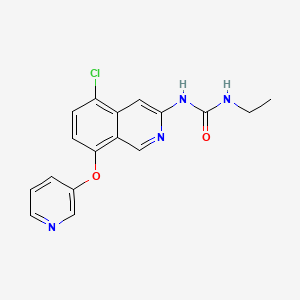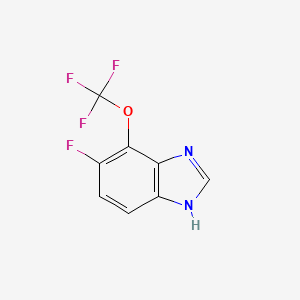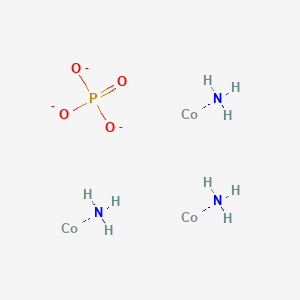
Cobaltammoniumphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltammoniumphosphate is a coordination compound that features cobalt, ammonium, and phosphate ions. This compound is known for its unique structural properties and potential applications in various fields, including catalysis and materials science. The presence of cobalt imparts distinctive electrochemical and magnetic properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobaltammoniumphosphate can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis.
Solid-State Reaction Method: This involves mixing and grinding solid reagents such as cobalt nitrate, ammonium phosphate, and a suitable phosphate source.
Hydrothermal Synthesis: This method involves dissolving cobalt salts and ammonium phosphate in water, followed by heating the solution in a sealed autoclave at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically employs the hydrothermal method due to its ability to produce high-quality crystals with controlled size and shape. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product characteristics.
Análisis De Reacciones Químicas
Cobaltammoniumphosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state cobalt compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state cobalt compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation Products: Higher oxidation state cobalt compounds.
Reduction Products: Lower oxidation state cobalt compounds.
Substitution Products: Cobalt phosphate salts with different cations.
Aplicaciones Científicas De Investigación
Cobaltammoniumphosphate has a wide range of applications in scientific research:
Mecanismo De Acción
Cobaltammoniumphosphate can be compared with other similar compounds, such as cobalt phosphate and ammonium cobalt phosphate:
Cobalt Phosphate: Unlike this compound, cobalt phosphate does not contain ammonium ions.
Ammonium Cobalt Phosphate: This compound has a similar composition but different structural properties, leading to variations in its electrochemical and catalytic behavior.
Uniqueness: this compound’s unique combination of cobalt, ammonium, and phosphate ions imparts distinctive properties, such as enhanced catalytic activity and stability, making it a valuable compound for various applications.
Comparación Con Compuestos Similares
- Cobalt phosphate
- Ammonium cobalt phosphate
- Cobalt ammonium sulfate
By understanding the synthesis, reactions, applications, and mechanisms of cobaltammoniumphosphate, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
Co3H9N3O4P-3 |
|---|---|
Peso molecular |
322.86 g/mol |
Nombre IUPAC |
azane;cobalt;phosphate |
InChI |
InChI=1S/3Co.3H3N.H3O4P/c;;;;;;1-5(2,3)4/h;;;3*1H3;(H3,1,2,3,4)/p-3 |
Clave InChI |
CQXOQNNOVFNYJN-UHFFFAOYSA-K |
SMILES canónico |
N.N.N.[O-]P(=O)([O-])[O-].[Co].[Co].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


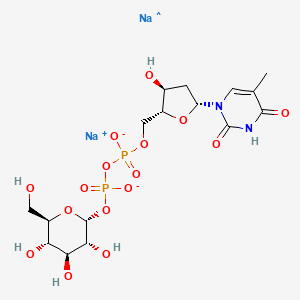
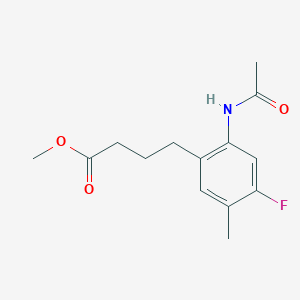
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
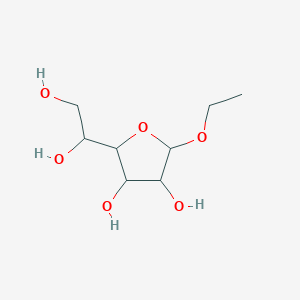
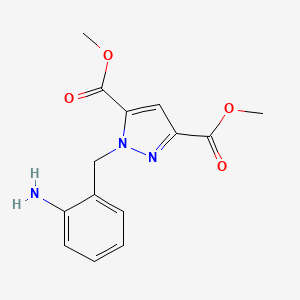

![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
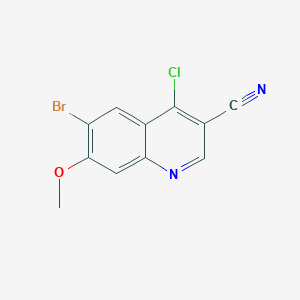
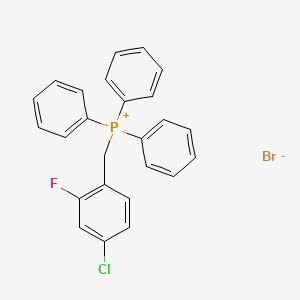
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
